molecular formula C22H31N3O3S2 B2692142 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361478-96-8

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2692142
CAS No.: 361478-96-8
M. Wt: 449.63
InChI Key: YJCYYNQMNKBWKC-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a 4,5,6,7-tetrahydrobenzothiazole moiety. Key computational properties include an XLogP3 of 5.7, indicating high lipophilicity, and a polar surface area of 125 Ų, suggesting moderate permeability . The compound’s sulfamoyl group and benzamide backbone are common features in antifungal and enzyme-inhibiting agents, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S2/c1-15(2)13-25(14-16(3)4)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-7-5-6-8-20(19)29-22/h9-12,15-16H,5-8,13-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYYNQMNKBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the sulfamoyl group, and the attachment of the tetrahydrobenzothiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the tetrahydrobenzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogs

LMM5 and LMM11 (1,3,4-Oxadiazoles)

These compounds, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11), share the sulfamoyl-benzamide scaffold with the target compound but differ in their heterocyclic moieties (1,3,4-oxadiazole vs. tetrahydrobenzothiazole). Both demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition .

Key Differences:
  • Heterocyclic Core : The tetrahydrobenzothiazole in the target compound may enhance solubility compared to the aromatic oxadiazole rings in LMM5/LMM11.
  • Substituents : LMM5 includes a methoxyphenyl group, while LMM11 has a furan ring, which could modulate electronic properties and target affinity.

Triazole Derivatives (Compounds 7–9)

Synthesized 1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share sulfonyl groups but lack the benzamide moiety. These compounds exist in thione tautomeric forms, confirmed by IR and NMR . Their antifungal activity is unreported, but structural rigidity from the triazole ring contrasts with the target compound’s flexible tetrahydrobenzothiazole.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Analog) LMM5 LMM11 Triazole 7–9
Molecular Formula C₂₄H₃₁N₃O₄S₂ C₃₁H₃₀N₄O₅S C₂₅H₃₀N₄O₄S₂ C₂₅H₁₈F₂N₃O₃S₂ (X=H)
Molecular Weight (g/mol) 489.7 594.66 530.65 ~515.6
XLogP3 5.7 Not reported Not reported Not reported
H-Bond Donors 1 1 1 1–2
H-Bond Acceptors 7 7 6 6–7
Polar Surface Area (Ų) 125 Not reported Not reported ~110–120
Biological Activity Unreported Antifungal (C. albicans) Antifungal (C. albicans) Unreported

Key Observations :

  • The target analog’s lower molecular weight and balanced polar surface area may improve bioavailability compared to LMM5/LMM11.

Mechanistic Considerations

  • Thioredoxin Reductase Inhibition : LMM5/LMM11 inhibit Trr1, a critical enzyme in fungal redox homeostasis . The target compound’s sulfamoyl group may similarly interact with Trr1’s active site, though experimental validation is needed.
  • Tautomerism and Stability: Triazole derivatives exhibit thione-thiol tautomerism, affecting reactivity .

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a benzamide moiety linked to a sulfamoyl group and a tetrahydro-benzothiazole unit. The molecular formula is C26H35N3O6S2C_{26}H_{35}N_{3}O_{6}S_{2}, with a molecular weight of approximately 549.7 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells by activating procaspase-3.

Case Study: Anticancer Mechanism

A study evaluated the anticancer activity of various benzothiazole derivatives against U937 (procaspase-3 overexpression) and MCF-7 (procaspase-3 non-expressing) cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxic effects with IC50 values ranging from 5.2 μM to 6.6 μM. The mechanism involved the activation of procaspase-3 to caspase-3, leading to programmed cell death .

CompoundCell LineIC50 (μM)
8jU9375.2
8kMCF-76.6

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In vitro studies demonstrated that certain derivatives showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The testing followed CLSI guidelines for broth microdilution methods.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Salmonella typhiWeak to Moderate

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays. Notably, its effectiveness as an acetylcholinesterase (AChE) inhibitor was evaluated alongside its binding interactions with bovine serum albumin (BSA).

Enzyme Inhibition Results

Inhibitory assays revealed that the compound exhibited significant AChE inhibition, suggesting its potential application in treating neurodegenerative diseases.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of sulfamoyl and benzothiazole moieties is crucial for both anticancer and antimicrobial activities.

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